molecular formula C9H7BrN2O2 B1529690 Methyl 5-bromo-7-azaindole-6-carboxylate CAS No. 1408074-64-5

Methyl 5-bromo-7-azaindole-6-carboxylate

Cat. No.: B1529690
CAS No.: 1408074-64-5
M. Wt: 255.07 g/mol
InChI Key: AUMFEXBMSDHVRO-UHFFFAOYSA-N
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Description

Methyl 5-bromo-7-azaindole-6-carboxylate: is a brominated derivative of 7-azaindole, a heterocyclic aromatic organic compound This compound is characterized by the presence of a bromine atom at the 5th position and a carboxylate ester group at the 6th position of the azaindole ring system

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 7-azaindole as the starting material.

  • Bromination: The bromination step involves the addition of bromine (Br2) to the 5th position of the azaindole ring. This reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane (DCM), and a catalyst like ferric bromide (FeBr3).

  • Carboxylation: The carboxylation step involves the introduction of the carboxylate ester group at the 6th position. This can be achieved by reacting the brominated azaindole with methyl chloroformate (Methyl chloroformate) in the presence of a base like triethylamine (TEA).

Industrial Production Methods:

  • Batch Production: In an industrial setting, the synthesis of this compound is often carried out in batch reactors. The process involves the controlled addition of reagents and careful monitoring of reaction conditions to ensure product quality and yield.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the bromine atom, leading to the formation of different reduced products.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.

  • Reduction Products: Reduced derivatives, such as amines and alcohols.

  • Substitution Products: Substituted azaindoles with different functional groups.

Scientific Research Applications

Chemistry: Methyl 5-bromo-7-azaindole-6-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atom makes it a versatile building block for further chemical modifications. Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives have been investigated for their biological activities, including antiviral, anti-inflammatory, and anticancer properties. Medicine: Research has explored the use of this compound and its derivatives in drug discovery. It has been used to develop new therapeutic agents targeting various diseases. Industry: The compound is utilized in material science for the development of advanced materials with specific properties, such as conductivity and stability.

Comparison with Similar Compounds

  • Methyl 6-bromo-7-azaindole-3-carboxylate: This compound is structurally similar but differs in the position of the bromine atom and carboxylate group.

  • Methyl 5-bromo-7-azaindole-3-carboxylate: Another structural isomer with the bromine atom and carboxylate group in different positions.

Uniqueness: Methyl 5-bromo-7-azaindole-6-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and potential applications. Its position-specific substitutions make it a valuable compound for targeted chemical synthesis and biological studies.

Properties

IUPAC Name

methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-6(10)4-5-2-3-11-8(5)12-7/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMFEXBMSDHVRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2C=CNC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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